IsopropylAtrarate
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Overview
Description
IsopropylAtrarate is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and two methyl groups on the benzene ring, along with an isopropyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IsopropylAtrarate typically involves the esterification of 2,4-Dihydroxy-3,6-dimethyl-benzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
IsopropylAtrarate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
IsopropylAtrarate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of IsopropylAtrarate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydroxy-3,6-dimethyl-benzoic acid methyl ester
- 2,4-Dihydroxy-3,6-dimethyl-benzoic acid ethyl ester
- 2,4-Dihydroxy-3,6-dimethyl-benzoic acid propyl ester
Uniqueness
IsopropylAtrarate is unique due to its specific ester functional group, which imparts distinct physical and chemical properties. The isopropyl ester group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
261174-50-9 |
---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
propan-2-yl 2,4-dihydroxy-3,6-dimethylbenzoate |
InChI |
InChI=1S/C12H16O4/c1-6(2)16-12(15)10-7(3)5-9(13)8(4)11(10)14/h5-6,13-14H,1-4H3 |
InChI Key |
NTCDSGAOLAKTMP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)OC(C)C)O)C)O |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC(C)C)O)C)O |
Synonyms |
2,4-Dihydroxy-3,6-dimethyl-,1-methylethyl Ester Benzoic Acid; Raric Acid Isopropyl Ester_x000B_ |
Origin of Product |
United States |
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